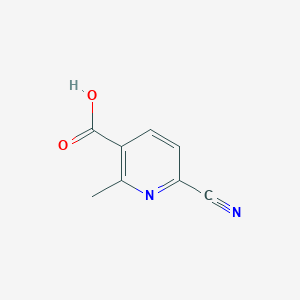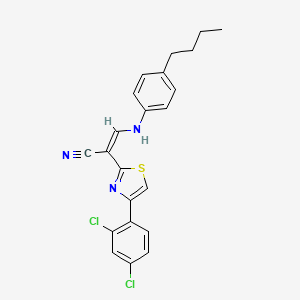
4-((3-(トリフルオロメチル)フェニル)アミノ)-3,5-チアゾールカルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((3-(trifluoromethyl)phenyl)amino)-3,5-thiazolecarboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino group and a thiazole ring, culminating in an ethyl ester functional group. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in medicinal chemistry and material science.
科学的研究の応用
Ethyl 4-((3-(trifluoromethyl)phenyl)amino)-3,5-thiazolecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
Target of action
The compound contains a trifluoromethyl group, an aniline group, and a thiazole group. Compounds with these groups are often involved in interactions with various proteins and enzymes in the body, but the specific targets would depend on the exact structure and properties of the compound .
Mode of action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets an enzyme, it might inhibit or enhance the enzyme’s activity. The trifluoromethyl group is often used in medicinal chemistry to enhance the potency, stability, and lipophilicity of drugs .
Biochemical pathways
The compound could potentially be involved in various biochemical pathways, depending on its specific targets. For example, if it targets an enzyme involved in a particular metabolic pathway, it could affect the functioning of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. The trifluoromethyl group can enhance the metabolic stability of drugs, and the presence of the ethyl ester group might affect its absorption and distribution .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the specific biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in signal transduction pathways .
Action environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The trifluoromethyl group can enhance the stability of drugs under physiological conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((3-(trifluoromethyl)phenyl)amino)-3,5-thiazolecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 3-(trifluoromethyl)aniline, which is then subjected to a condensation reaction with thioamide derivatives to form the thiazole ring. The final step involves esterification to introduce the ethyl ester group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be employed to enhance the scalability of the synthesis process. Industrial methods focus on minimizing by-products and maximizing the overall yield through precise control of reaction parameters.
化学反応の分析
Types of Reactions
Ethyl 4-((3-(trifluoromethyl)phenyl)amino)-3,5-thiazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
類似化合物との比較
Ethyl 4-((3-(trifluoromethyl)phenyl)amino)-3,5-thiazolecarboxylate can be compared with other compounds that have similar structural features:
Ethyl 4-aminothiazolecarboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
4-((3-(Trifluoromethyl)phenyl)amino)thiazole: Does not have the ester group, which affects its solubility and reactivity.
Trifluoromethylphenylthiazole: Similar in structure but without the amino group, leading to different interaction profiles with biological targets.
The uniqueness of Ethyl 4-((3-(trifluoromethyl)phenyl)amino)-3,5-thiazolecarboxylate lies in its combination of functional groups, which confer a distinct set of chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
ethyl 2-[3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c1-2-20-11(19)10-7-21-12(18-10)17-9-5-3-4-8(6-9)13(14,15)16/h3-7H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWORPWAKUCKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565242.png)


![N-(4-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2565246.png)

![2-Methyl-5-(phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2565252.png)
![5-(allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565253.png)
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclobutanecarboxamide](/img/structure/B2565254.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide](/img/structure/B2565256.png)



![4-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2565261.png)
